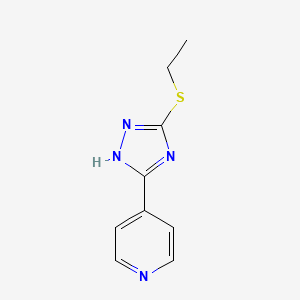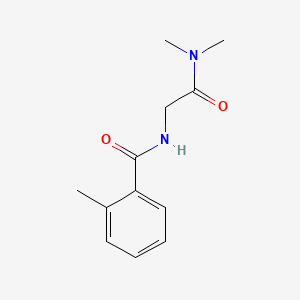![molecular formula C12H10ClNO2 B6611619 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 128490-15-3](/img/structure/B6611619.png)
2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione
描述
2-[2-(Chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione, also known as Chloromethyl Isoindole-1,3-Dione (CID), is an organic compound that has recently been studied for its potential as a therapeutic agent and as a research tool in scientific studies. CID is a structurally unique compound with a wide range of applications due to its ability to interact with a variety of biological molecules.
科学研究应用
CID has recently been studied for its potential as a therapeutic agent and as a research tool in scientific studies. CID has been used to study the effects of DNA damage and repair, protein-DNA interactions, and gene regulation. CID has also been used in studies of cancer and neurological diseases. Additionally, CID has been used to study the effects of epigenetic modifications on gene expression.
作用机制
CID is an inhibitor of DNA methyltransferase (DNMT), an enzyme responsible for the addition of methyl groups to DNA. CID binds to DNMT and prevents it from adding methyl groups to DNA, thus preventing gene expression. CID also has the ability to interact with other biological molecules, such as proteins and RNA, allowing it to affect the expression of genes.
Biochemical and Physiological Effects
CID has been shown to inhibit the expression of genes involved in the development of cancer, such as Bcl-2 and c-Myc. CID has also been shown to inhibit the expression of genes involved in neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, CID has been shown to reduce inflammation and oxidative stress.
实验室实验的优点和局限性
CID has several advantages for use in laboratory experiments. CID is relatively easy to synthesize, has a wide range of applications, and can be used to study a variety of biological processes. However, CID also has several limitations. CID is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, CID can be toxic if used in high concentrations.
未来方向
The potential applications of CID are vast and the possibilities are limitless. CID could be used to study the effects of epigenetic modifications on gene expression, as well as the effects of DNA damage and repair. Additionally, CID could be used to study the effects of genetic mutations on disease development and progression. CID could also be used to develop new therapeutic agents for the treatment of cancer, neurological diseases, and other diseases. CID could also be used to develop new drugs that target specific genes or pathways. Finally, CID could be used to study the effects of environmental factors on gene expression and disease development.
属性
IUPAC Name |
2-[2-(chloromethyl)prop-2-enyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKALUBPGMGHLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)

![2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B6611573.png)
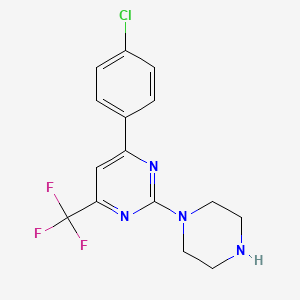


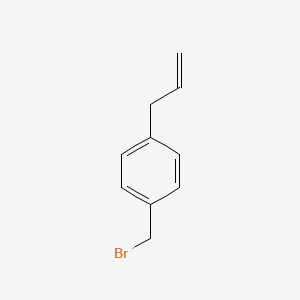
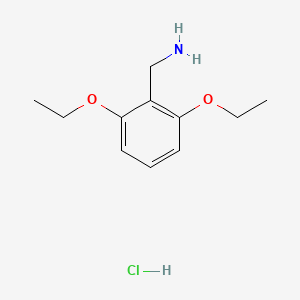
![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)

